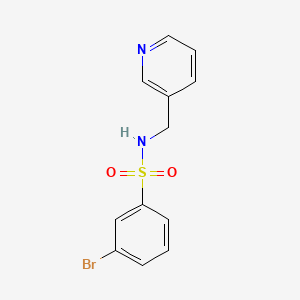
3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H11BrN2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the amidation reaction. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with pyridin-3-ylmethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl compounds .
Scientific Research Applications
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure but with a fluorine atom instead of the pyridin-3-ylmethyl group.
4-Methyl-N-pyridin-3-yl-benzenesulfonamide: Similar sulfonamide structure with a methyl group instead of the bromine atom.
Uniqueness
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of both the bromine atom and the pyridin-3-ylmethyl group. This combination provides distinct reactivity and biological activity compared to other sulfonamides .
Biological Activity
3-Bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, antibacterial effects, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bromine atom attached to a benzene ring, along with a sulfonamide functional group and a pyridine moiety. Its molecular formula is C₁₃H₁₃BrN₂O₂S, with a molecular weight of approximately 327.196 g/mol. The presence of the pyridine ring is particularly significant, as it contributes to the compound's biological activity and potential interactions with various biological targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibition properties, particularly in cancer research. It has been shown to inhibit specific enzymes involved in tumor growth and proliferation. Molecular docking studies suggest that the compound binds effectively to these enzymes, providing insights into its mechanism of action.
2. Antibacterial Activity
The sulfonamide group is known for its antibacterial properties. Studies have demonstrated that this compound possesses antibacterial activity against various strains of bacteria. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
3. Anticancer Potential
In vitro studies have highlighted the compound's potential as an anticancer agent. It has exhibited significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The observed IC50 values indicate that it can effectively inhibit cell proliferation while showing reduced toxicity towards normal cells .
Case Studies
Several case studies have explored the biological activities of related compounds, providing context for the potential applications of this compound:
The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets through molecular docking analyses. These studies reveal critical interactions that may enhance or inhibit its biological activity, supporting its role as a potential drug candidate.
Properties
Molecular Formula |
C12H11BrN2O2S |
|---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
3-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-11-4-1-5-12(7-11)18(16,17)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2 |
InChI Key |
VAQOTDUYHINTAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















